2-(4-fluorophenoxy)-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide
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Overview
Description
2-(4-fluorophenoxy)-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a fluorophenoxy group, a pyridinyl group, and an imidazolyl group, which contribute to its diverse reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenoxy)-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-fluorophenol with chloroacetyl chloride to form 2-(4-fluorophenoxy)acetyl chloride. This intermediate is then reacted with 2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethylamine under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions. Scale-up processes also require careful consideration of safety and environmental factors.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenoxy)-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenoxy or pyridinyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or other strong bases in aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenoxy)-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the fluorophenoxy and pyridinyl groups enhances its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenoxy)-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide
- 2-(4-bromophenoxy)-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide
- 2-(4-methylphenoxy)-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide
Uniqueness
The uniqueness of 2-(4-fluorophenoxy)-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide lies in the presence of the fluorine atom in the phenoxy group. This fluorine atom can significantly influence the compound’s reactivity, binding affinity, and overall stability compared to its analogs with different substituents.
Biological Activity
The compound 2-(4-fluorophenoxy)-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory contexts. This article reviews the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure
The compound consists of a pyridine ring, an imidazole moiety, and a fluorophenoxy group. Its structural complexity suggests multiple potential interactions with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of the fluorophenoxy derivative. In particular, it demonstrated significant activity against Gram-positive bacteria. The structure-activity relationship (SAR) indicates that the presence of the fluorophenoxy group enhances its antibacterial efficacy.
Anti-inflammatory Potential
The compound's anti-inflammatory properties are linked to its ability to inhibit p38 MAPK pathways, which are crucial in regulating inflammatory responses. Dual inhibition of p38 MAPK and PDE4 has shown promise in reducing tumor necrosis factor alpha (TNFα), a key mediator in inflammatory diseases.
Study 1: Antimicrobial Efficacy
In a comparative study assessing various derivatives, the fluorophenoxy compound exhibited superior antibacterial activity compared to other tested compounds. It was particularly effective against Staphylococcus aureus and other Gram-positive organisms. The study utilized standard dilution methods to determine Minimum Inhibitory Concentrations (MICs).
Study 2: Anti-inflammatory Response
A phase I clinical trial evaluated the safety and pharmacokinetics of the compound in healthy volunteers. Results indicated that it effectively reduced TNFα levels without significant adverse effects, supporting its potential use in treating inflammatory conditions.
Structure-Activity Relationship (SAR)
The SAR analysis revealed that modifications to the imidazole and pyridine rings could enhance biological activity. For instance, substituents on these rings can alter binding affinity and selectivity for target enzymes involved in inflammation and infection.
Properties
IUPAC Name |
2-(4-fluorophenoxy)-N-[2-(2-pyridin-2-ylimidazol-1-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O2/c19-14-4-6-15(7-5-14)25-13-17(24)21-9-11-23-12-10-22-18(23)16-3-1-2-8-20-16/h1-8,10,12H,9,11,13H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQFILRGYGVTECA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC=CN2CCNC(=O)COC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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